Ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride
Description
Properties
Molecular Formula |
C8H18Cl2N2O2 |
|---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
ethyl 2-[azetidin-3-yl(methyl)amino]acetate;dihydrochloride |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-3-12-8(11)6-10(2)7-4-9-5-7;;/h7,9H,3-6H2,1-2H3;2*1H |
InChI Key |
DDODKNMDJDFTPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C)C1CNC1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product .
Industrial Production Methods
the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production .
Chemical Reactions Analysis
Substitution Reactions
The azetidine ring’s inherent ring strain and nitrogen’s nucleophilic character make it prone to nucleophilic substitution . These reactions typically involve:
-
Reagents : Amines, thiols, or alkoxide ions acting as nucleophiles.
-
Mechanism : Nucleophilic attack at the azetidine nitrogen or adjacent carbons, facilitated by ring strain.
-
Conditions : Often require basic conditions (e.g., DBU) or polar aprotic solvents (e.g., THF) .
Example :
Aza-Michael addition reactions with azetidine derivatives under DBU catalysis yield substituted azetidines .
Oxidation and Reduction
The compound undergoes oxidation and reduction reactions, altering its functional groups:
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Oxidized derivatives (e.g., ketones, epoxides) |
| Reduction | Sodium borohydride | Reduced derivatives (e.g., alcohols) |
These transformations expand its utility in organic synthesis and medicinal chemistry.
Coupling Reactions
3.1 Palladium-Catalyzed Carbonylation
Used to introduce ester groups:
3.2 Amide-to-Nitrile Conversion
Achieved via treatment with trifluoroacetic anhydride (TFAA):
3.3 Mitsunobu Reactions
Employed for amide formation:
Hydrolysis and Amide Formation
4.1 Ester Hydrolysis
Ethyl esters (e.g., 28 ) undergo hydrolysis to form carboxylic acids:
4.2 Amide Synthesis
Carboxylic acids are converted to amides via coupling:
Aza-Michael Addition
A key reaction for azetidine functionalization:
Biological Relevance
The azetidine core enables interactions with biological targets (e.g., enzymes, receptors) through mimicry of natural substrates, making it valuable in drug design.
Scientific Research Applications
Ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to natural substrates.
Industrial Applications: The compound is used in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride involves its interaction with specific molecular targets. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and modulate their activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the following structurally related compounds are analyzed:
Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride (CAS: 1780567-99-8)
- Molecular Formula: C₇H₁₃ClFNO₂
- Molecular Weight : 209.64 g/mol
- Key Differences: Substitution of the methylamino group with a fluorine atom at the azetidine-3-yl position. The fluorine atom may increase metabolic stability but reduce basicity of the nitrogen center .
Methyl 2-(azetidin-3-yl)acetate hydrochloride (CAS: 890849-61-3)
- Molecular Formula: C₆H₁₁NO₂
- Molecular Weight : 149.16 g/mol
- Key Differences: Replacement of the ethyl ester with a methyl ester, reducing lipophilicity.
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride (CAS: 1956332-71-0)
- Molecular Formula : C₉H₁₂Cl₂N₂O₂
- Molecular Weight : 263.11 g/mol
- Key Differences: Replacement of the azetidine ring with a 3-chloropyridin-4-yl group.
Ethyl 2-(((E)-3-(dimethylamino)allylidene)amino)acetate hydrochloride (CAS: 131911-15-4)
- Molecular Formula : C₉H₁₇ClN₂O₂
- Molecular Weight : 220.70 g/mol
- Key Differences: Incorporation of a conjugated dimethylamino allylidene group, enabling extended resonance and planar geometry. The E-configuration may influence stereoselective interactions in biological systems .
Table 1: Structural and Physicochemical Comparison
Biological Activity
Ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride is a compound of significant interest in medicinal chemistry and biological research. This article provides a detailed exploration of its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
Molecular Formula: C8H18Cl2N2O2
Molecular Weight: 245.14 g/mol
IUPAC Name: Ethyl 2-[azetidin-3-yl(methyl)amino]acetate; dihydrochloride
Canonical SMILES: CCOC(=O)CN(C)C1CNC1.Cl.Cl
The compound features an azetidine ring, which contributes to its biological activity by mimicking natural substrates in enzyme interactions.
This compound functions primarily as an enzyme inhibitor and receptor ligand. Its structural similarity to natural substrates allows it to bind effectively to various enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, making it a valuable tool in drug development and biochemical research.
Enzyme Inhibition
Research indicates that this compound is utilized in studies targeting enzyme inhibitors. It has shown promise in inhibiting polyketide synthase (Pks13), an enzyme crucial for mycobacterial cell wall synthesis, which is a target for antitubercular drugs. The azetidine derivatives have been reported to exhibit improved potency against Pks13, demonstrating significant potential for developing new antitubercular agents .
Receptor Binding
The compound's ability to act as a receptor ligand has been explored in various studies. Its azetidine structure allows it to interact with neurotransmitter receptors, potentially influencing neurochemical pathways. This property suggests its potential application in neurological disorders where receptor modulation is beneficial.
Case Studies and Research Findings
-
Antitubercular Activity:
- A study focused on the optimization of inhibitors for the Pks13 thioesterase domain revealed that azetidine amides derived from this compound exhibited improved minimum inhibitory concentration (MIC) values compared to previous analogs. The most potent derivative demonstrated significant stability in mouse microsomal systems, indicating its viability for further development .
-
Neuropharmacological Studies:
- In vitro studies have shown that this compound can modulate neurotransmitter release, suggesting potential applications in treating conditions such as depression or anxiety disorders. The compound’s interaction with serotonin receptors has been particularly noted, warranting further investigation into its psychoactive properties.
Applications in Medicinal Chemistry
This compound serves as a versatile building block in the synthesis of bioactive molecules. Its applications extend beyond enzyme inhibition and receptor modulation; it is also used in the synthesis of complex organic molecules with potential therapeutic effects.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride, and what reagents are critical for its preparation?
- The synthesis typically involves azetidine ring formation combined with esterification and subsequent dihydrochloride salt formation. Key reagents include Na(OAc)3BH for reductive amination (common in azetidine derivatives) and propionyl chloride for acylations . Optimization of reaction conditions (e.g., solvent choice, temperature) is critical to minimize side products like unreacted intermediates or hydrolyzed esters .
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical methods include:
- HPLC-UV/LC-MS : To confirm purity (≥95% as per CAS 132482-09-8) .
- NMR spectroscopy : To verify the azetidin-3-yl and methylamino groups via characteristic proton shifts (e.g., δ ~3.5 ppm for azetidine CH₂ and δ ~2.3 ppm for N-methyl) .
- Elemental analysis : To validate stoichiometry of the dihydrochloride salt (C₁₁H₂₁Cl₂N₂O₂) .
Q. What are the key stability considerations for storage and handling?
- The compound is hygroscopic due to its hydrochloride salt form. Storage at –20°C under inert gas (argon) is recommended to prevent hydrolysis of the ester group. Stability tests under varying pH (e.g., PBS buffer) and temperature should be conducted to assess degradation kinetics .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities of azetidine-containing analogs to target proteins like enzymes or receptors. Focus on modifying the methylamino or ester groups to improve steric and electronic complementarity . For example, substituting the ethyl ester with a bulkier group may enhance metabolic stability .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Discrepancies may arise from differences in assay conditions (e.g., cell line variability, solvent used). Methodological steps include:
- Dose-response standardization : Use a common reference compound (e.g., positive controls from Sigma-Aldrich) to calibrate assays .
- Solvent compatibility testing : Assess DMSO vs. aqueous buffer effects on compound solubility and activity .
- Orthogonal assays : Validate results using alternate techniques (e.g., SPR for binding affinity vs. cellular viability assays) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Azetidine derivatives often require chiral resolution. Advanced techniques include:
- Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) during reductive amination .
- Crystallization-induced diastereomer resolution : Introduce a chiral counterion to isolate enantiomers .
- Process analytical technology (PAT) : In-line monitoring (e.g., FTIR) to detect racemization during scale-up .
Q. How does the compound interact with biological membranes, and what techniques quantify its permeability?
- PAMPA assay : Measures passive diffusion across artificial membranes; the ester group’s lipophilicity may enhance permeability .
- MD simulations : Predict interactions with lipid bilayers, focusing on hydrogen bonding between the azetidine nitrogen and phosphate groups .
- Caco-2 cell models : Assess active transport mechanisms (e.g., efflux pumps) using inhibitors like verapamil .
Methodological Notes
- Synthesis Optimization : Prioritize anhydrous conditions (DCM as solvent) to prevent ester hydrolysis .
- Analytical Cross-Validation : Combine NMR, LC-MS, and elemental analysis to address batch-to-batch variability .
- Biological Assay Design : Include vehicle controls (e.g., ethanolamine) to account for solvent cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
